Cupric formate dihydrate
Description
Significance within Coordination Chemistry and Materials Science
In coordination chemistry, cupric formate (B1220265) dihydrate serves as a model compound for studying metal-ligand interactions. The formate ligands bridge the copper(II) ions, creating a complex network that dictates the material's properties. iucr.orgdtic.mil The coordination environment of the copper ions, which is typically a distorted octahedron, is of fundamental interest to researchers exploring stereochemistry and the Jahn-Teller effect in copper(II) complexes. iucr.orgresearchgate.net
The study of its magnetic properties has been particularly fruitful. The arrangement of the copper atoms and formate bridges leads to interesting magnetic phenomena, including antiferromagnetism. dtic.milresearchgate.net These properties are a direct consequence of the superexchange interactions mediated by the formate bridges, providing a clear example of how coordination geometry influences the electronic and magnetic characteristics of a material.
From a materials science perspective, cupric formate dihydrate and its related compounds are investigated for their potential applications. These include use as precursors for the synthesis of copper nanoparticles and conductive films. researchgate.net The thermal decomposition of copper(II) formate has been explored as a method for depositing copper, with potential applications in electronics and catalysis. researchgate.netgoogle.comsciencemadness.org
Overview of Copper(II) Formate Hydrates and Anhydrous Forms
Copper(II) formate can crystallize with varying amounts of water, leading to different hydrated forms. The most common are the dihydrate (Cu(HCOO)₂·2H₂O) and the tetrahydrate (Cu(HCOO)₂·4H₂O). crystalls.info The specific hydrate (B1144303) that forms is dependent on the crystallization temperature. chemicalbook.com For instance, the tetrahydrate can be produced by crystallization at lower temperatures, while the metastable dihydrate forms at temperatures between 50-60°C. nih.govchemicalbook.com
In addition to the hydrated forms, anhydrous copper(II) formate (Cu(HCOO)₂) also exists and has been the subject of significant research. chemicalbook.comacs.org There are at least three known crystalline modifications of the anhydrous form, often designated as α, β, and γ phases, each with distinct structural and physical properties. researchgate.netresearchgate.net The transition between these hydrated and anhydrous forms, as well as between the different anhydrous polymorphs, is a key area of investigation. researchgate.netnist.gov
The crystal structure of this compound is monoclinic. iucr.org The structure consists of chains of copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements. iucr.org This intricate network is further stabilized by hydrogen bonding involving the water molecules. iucr.org
Table 1: Crystallographic Data for Copper(II) Formate Dihydrate
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.54 Å |
| b | 7.15 Å |
| c | 9.50 Å |
| β | 96° 48' |
| Z (formula units per unit cell) | 4 |
Data sourced from Bukowska-Strzyzewska (1965) iucr.org
Historical Context of Research on Copper(II) Formate Systems
The investigation of copper(II) formate systems has a rich history. Early research focused on the synthesis and basic characterization of the different hydrated and anhydrous forms. nih.govchemicalbook.com The preparation of these compounds was often achieved through the reaction of copper(II) oxide, carbonate, or hydroxide (B78521) with formic acid. nih.govchemicalbook.com
A significant milestone in the study of these compounds was the determination of their crystal structures. The work of R. L. Martin and H. Waterman in the late 1950s was pivotal in understanding the stereochemistry of copper(II) formates. iucr.org This was followed by detailed crystallographic studies, such as the one on this compound published in 1965, which elucidated the complex three-dimensional network of copper atoms and formate bridges. iucr.orgglobalauthorid.comscilit.com
More recent research has delved deeper into the physical properties of these materials, particularly their magnetic behavior. dtic.milresearchgate.netresearchgate.net The discovery of antiferromagnetic ordering in copper(II) formate systems has spurred further investigations into the relationship between structure and magnetism in coordination polymers. dtic.mil The development of advanced analytical techniques has allowed for more precise measurements and a more sophisticated understanding of these fascinating materials. researchgate.netresearchgate.net
Structure
2D Structure
Properties
CAS No. |
22992-79-6 |
|---|---|
Molecular Formula |
C2H6CuO6 |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
copper;diformate;dihydrate |
InChI |
InChI=1S/2CH2O2.Cu.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 |
InChI Key |
TZNFGOYNQQEGJT-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ii Formate and Its Hydrates
Solution-Based Synthesis Approaches
Solution-based methods are the most common and straightforward routes for the synthesis of copper(II) formate (B1220265) and its various hydrated forms. These techniques involve the dissolution of copper precursors in a suitable solvent, followed by precipitation or crystallization to yield the desired product.
Precipitation Methods from Copper(II) Salts
Precipitation is a widely employed technique for the synthesis of copper(II) formate. This method typically involves the reaction of a soluble copper(II) salt with a formate source in an aqueous solution, leading to the formation of a copper(II) formate precipitate.
A common approach involves the reaction of copper(II) salts such as copper(II) sulfate (B86663) (CuSO₄), copper(II) chloride (CuCl₂), or copper(II) nitrate (B79036) (Cu(NO₃)₂) with sodium formate (NaHCOO) in water. researchgate.net The solubility differences between the reactants and the product drive the precipitation of copper(II) formate. For instance, studies have investigated the solubilities in CuSO₄–NaHCOO–H₂O, CuCl₂–NaHCOO–H₂O, and Cu(NO₃)₂–NaHCOO–H₂O systems at 25°C to determine the crystallization regions of copper(II) formate monohydrate and dihydrate. researchgate.net
Another precipitation route involves the reaction of copper(II) carbonate (CuCO₃), copper(II) hydroxide (B78521) (Cu(OH)₂), or copper(II) oxide (CuO) with formic acid (HCOOH). chemicalbook.comcrystalls.info For example, adding formic acid to a flask containing a copper compound like copper(II) hydroxycarbonate and stirring until the copper compound completely dissolves results in the formation of copper(II) formate. crystalls.info The reaction of copper carbonate with formic acid is a conventional method for producing copper formate. google.com
The separation of different ions in a solution can also be achieved through precipitation based on their varying solubility products. jove.com For example, copper(II) sulfide (B99878) can be precipitated from a solution containing Cu(II) and Fe(II) ions by adding acidic H₂S. jove.com While not directly a synthesis of copper(II) formate, this principle of selective precipitation is fundamental to the methods described above.
Co-precipitation is another relevant technique where a substance is used to precipitate otherwise soluble contaminants. jove.com In the context of catalyst synthesis, co-precipitation of mixed Cu, Zn, and Al hydroxycarbonates is a standard method. mpg.de This process can be influenced by the choice of anions, such as formate, which can act as ligands and buffers, affecting the hydrolysis chemistry of the metal ions. mpg.de
Table 1: Precipitation Reactions for Copper(II) Formate
| Copper(II) Precursor | Reagent | Product | Reference |
| Copper(II) sulfate (CuSO₄) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |
| Copper(II) chloride (CuCl₂) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |
| Copper(II) nitrate (Cu(NO₃)₂) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |
| Copper(II) carbonate (CuCO₃) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comgoogle.com |
| Copper(II) hydroxide (Cu(OH)₂) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comcrystalls.info |
| Copper(II) oxide (CuO) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comcrystalls.info |
Crystallization Techniques
Crystallization is a key step in obtaining pure, well-defined crystals of copper(II) formate and its hydrates from a solution. The specific hydrate (B1144303) form obtained is highly dependent on the crystallization temperature.
Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is produced by crystallization at lower temperatures. chemicalbook.com
Copper(II) formate dihydrate (Cu(HCOO)₂·2H₂O) , a metastable form, is obtained by crystallization from solutions at temperatures between 50-60°C. chemicalbook.com
Anhydrous copper(II) formate (Cu(HCOO)₂) is formed when crystallization occurs from solutions at 75-85°C. chemicalbook.com
The presence of water is crucial; in a reaction mixture containing water, copper formate exists in an anhydrous state above approximately 60°C and as a dihydrate or tetrahydrate at or below this temperature. google.comgoogle.com However, at temperatures exceeding 85°C in the presence of a large quantity of water, copper formate can become unstable and form water-insoluble decomposition products like basic copper formate. google.comgoogle.com
The growth of single crystals for structural analysis often employs slow evaporation of the solvent from the solution. crystalls.info For instance, crystals of about 2-2.5 cm can be grown from a water solution over a period of two months using this method. crystalls.info
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (like an autoclave) at temperatures above the boiling point of the solvent. researchsynergypress.com Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can use other organic solvents. researchsynergypress.com These techniques are particularly useful for synthesizing materials with controlled size, shape, and crystallinity. researchsynergypress.com
In the context of copper(II) formate, these methods are often employed for the synthesis of nanomaterials or coordination polymers. For example, continuous hydrothermal synthesis has been used to produce copper nanoparticles with copper formate as the precursor, where formic acid decomposes to provide the reducing agent. rsc.org
Solvothermal reactions of copper(II) nitrate with terephthalic acid and 4,4'-bipyridine (B149096) in aqueous ethanol (B145695) at 180°C have been shown to produce a stable, open-framework coordination polymer containing mixed-valence Cu(I)-Cu(II) dimer units. cmu.edu The ethanol in the solvent mixture can act as a reducing agent for Cu(II) to Cu(I) at high temperatures. cmu.edu Similarly, three-dimensional hierarchical CuS microspheres have been synthesized via a solvothermal method using a Cu-based ionic liquid precursor. acs.org
While direct synthesis of simple cupric formate dihydrate via these methods is less common in the literature, the principles are applicable. The controlled temperature and pressure conditions can influence the resulting crystalline phase and morphology.
Solid-State and Precursor Decomposition Routes
Solid-state synthesis and the thermal decomposition of precursor compounds offer alternative pathways to obtain copper(II) formate and related materials, often with unique properties.
Synthesis via Thermal Decomposition of Copper Precursors
Thermal decomposition involves heating a precursor compound to induce its breakdown into the desired product. Anhydrous copper(II) formate itself is a precursor for producing copper fine powder through thermal decomposition in a non-oxidizing atmosphere at temperatures between 150-300°C. google.com
The synthesis of copper nanoparticles can be achieved through the low-temperature decomposition of copper(II) formate in the presence of oleylamine (B85491). scispace.com In this process, copper(II) formate is dissolved in oleylamine or a mixture of oleylamine and dodecane (B42187) at around 60°C, and then the temperature is raised to 140°C to initiate decomposition. scispace.com
Investigations into the thermal decomposition of freeze-dried copper formate show that it decomposes at about 200°C, releasing formic acid and carbon dioxide and leaving behind metallic copper. osti.gov This self-reducing nature of copper formate is a key property exploited in applications like conductive inks. rsc.orgresearchgate.net
Role of Organic Ligands and Solvents in Controlled Synthesis
Organic ligands and solvents play a crucial role in controlling the synthesis of copper(II) formate and its derivatives, influencing their structure, stability, and decomposition behavior.
The reaction of copper(II) carboxylates with N-donor ligands like pyrazole (B372694) can lead to the formation of various coordination polymers. acs.org The choice of solvent can also direct the outcome of the synthesis. For instance, solution-based and solid-state reactions of copper(II) compounds with l-threonine (B559522) and 1,10-phenanthroline (B135089) in different solvents yielded eight new ternary coordination compounds with varying structures. nih.gov
In the context of precursor decomposition for conductive inks, alkanolamines are often used as ligands to form soluble copper complexes. rsc.org These ligands, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), not only make copper(II) formate soluble in suitable solvents for printing but also lower its decomposition temperature. rsc.org The steric bulk of these amine ligands can influence the coordination number and the decomposition profile of the copper precursor complex. d-nb.info For example, the use of excess alkanolamines can lead to the formation of tris-coordinated copper precursor ions, which exhibit different decomposition temperatures. d-nb.info The interaction between the formate counter-ion and the NH group of the ligand, often through hydrogen bonding, can also affect the decomposition temperature. d-nb.info
Directed Synthesis of Specific Hydrate Phases (e.g., Dihydrate, Tetrahydrate, Lower Hydrates)
The controlled synthesis of specific copper(II) formate hydrate phases is primarily governed by the crystallization temperature from aqueous solutions. By carefully manipulating the temperature, it is possible to selectively isolate the tetrahydrate, dihydrate, and other hydrate forms.
The general method for preparing copper(II) formate involves the reaction of a copper(II) source, such as copper(II) carbonate, copper(II) hydroxide, or copper(II) oxide, with formic acid. crystalls.infoontosight.aichemicalbook.com The resulting solution is then subjected to crystallization under specific temperature conditions to yield the desired hydrate.
Synthesis of Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O)
The tetrahydrate is typically formed when crystallization occurs at lower temperatures. One documented method involves reacting copper(II) hydroxide with an 80% aqueous solution of formic acid. prepchem.com The mixture is stirred, and upon filtration, copper(II) formate tetrahydrate is obtained. prepchem.com Crystallization from aqueous solutions at temperatures below -38 °C can also lead to the formation of the tetrahydrate, which exhibits a phase transition from a paraelectric to an antiferroelectric phase. researchgate.net
Synthesis of Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O)
The dihydrate is known to be a metastable phase that crystallizes from aqueous solutions at intermediate temperatures, typically between 50-60°C. chemicalbook.com A new method for the synthesis of various copper(II) formates, including the dihydrate, involves the reaction of copper(II) nitrate trihydrate with formic acid. researchgate.net
Synthesis of Lower Hydrates
Research has also identified lower hydrate phases of copper(II) formate. A notable example is a layered copper-formate hydrate with the formula Cu(HCOO)₂·1/3H₂O. researchgate.net This unique hydrate is characterized by its low water content and a strongly waved (4,4) copper-formate layer structure. researchgate.net
Additionally, basic copper formate, with the formula [Cu₃(OH)₄(HCOO)₂], can be selectively prepared through the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. researchgate.net
The following table summarizes the reaction conditions for the directed synthesis of various copper(II) formate hydrates:
| Hydrate Phase | Reactants | Solvent | Crystallization Temperature | Reference |
| Tetrahydrate | Copper(II) hydroxide, Formic acid (80% aq.) | Water | Not specified, implied lower temperatures | prepchem.com |
| Tetrahydrate | Not specified | Water | Below -38 °C | researchgate.net |
| Dihydrate | Copper(II) source, Formic acid | Water | 50-60 °C | chemicalbook.com |
| Dihydrate | Copper(II) nitrate trihydrate, Formic acid | Not specified | Not specified | researchgate.net |
| Lower Hydrate (Cu(HCOO)₂·1/3H₂O) | Not specified | Not specified | Not specified | researchgate.net |
| Basic Copper Formate ([Cu₃(OH)₄(HCOO)₂]) | Copper formate (concentrated aq. solution) | Water (hydrolysis) | Not specified | researchgate.net |
Advanced Crystallographic and Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SXD) is a premier technique for the precise determination of a compound's atomic and molecular structure. figshare.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high accuracy.
Early and subsequent single-crystal X-ray diffraction studies have unequivocally established that cupric formate (B1220265) dihydrate crystallizes in the monoclinic system. nih.govcrystalls.info The specific space group was determined to be P2₁/c. nih.gov This space group assignment is based on the systematic absences of certain reflections in the diffraction data, which correspond to the presence of a 2₁ screw axis and a c-glide plane. The unit cell contains four formula units (Z = 4) of Cu(HCOO)₂·2H₂O. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govcrystalls.info |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.54 | nih.govcrystalls.info |
| b (Å) | 7.15 | nih.gov |
| c (Å) | 9.50 | nih.govcrystalls.info |
| β (°) | 96.80 (or 96° 48') | nih.govcrystalls.info |
| Volume (ų) | 574.2 | nih.gov |
| Z (formula units per cell) | 4 | nih.gov |
The crystal structure of this compound contains two crystallographically distinct copper(II) ions, each exhibiting a distorted octahedral coordination geometry. nih.gov This distortion is a classic manifestation of the Jahn-Teller effect, which is common for octahedral Cu(II) complexes. researchgate.netscholaris.ca
The coordination sphere of the first copper atom, Cu(1), is composed entirely of six oxygen atoms from bridging formate groups. The second copper atom, Cu(2), is coordinated by two oxygen atoms from formate groups and four oxygen atoms from two chelating water molecules. nih.gov The Cu-O bond lengths show significant variation, with some bonds being notably elongated, which is characteristic of the Jahn-Teller distortion. nih.govrsc.org
| Bond | Distance (Å) | Reference |
|---|---|---|
| Cu(1)-O(1) | 2.02 | nih.gov |
| Cu(1)-O(2) | 2.28 | nih.gov |
| Cu(1)-O(3) | 2.03 | nih.gov |
| Cu(2)-O(4) | 2.35 | nih.gov |
| Cu(2)-O(5) (H₂O) | 1.97 | nih.gov |
| Cu(2)-O(6) (H₂O) | 2.02 | nih.gov |
The formate ligand (HCOO⁻) is a versatile linker in coordination chemistry, capable of adopting various bridging modes. figshare.comasianpubs.org In the structure of this compound, the formate groups are crucial in linking the copper centers to form a three-dimensional framework. The analysis reveals a combination of anti-syn and anti-anti bridging arrangements. nih.gov
Anti-anti bridging: In this mode, the two oxygen atoms of the formate ligand bridge two different metal centers, with the metal ions positioned on opposite sides relative to the plane of the carboxylate group. asianpubs.orgiucr.org
Syn-anti bridging: Here, the two oxygen atoms also bridge two different metal centers, but one metal ion is on the same side (syn) and the other is on the opposite side (anti) relative to the carboxylate plane. figshare.comasianpubs.org
This complex network of bridging formate ligands creates a robust polymeric structure. nih.gov
Hydrogen bonds play a significant role in stabilizing the crystal structure of this compound. The coordinated water molecules are key participants, acting as hydrogen bond donors. uchile.cl The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the formate ligands, creating an extensive three-dimensional network that links the primary coordination polymer chains. uchile.closti.gov
Studies on isomorphous mixed-metal formates provide specific details on the geometry of these interactions. The water molecules coordinated to one metal center donate protons to formate oxygen atoms that are coordinated to adjacent metal centers, effectively stitching the polymeric layers together. uchile.cl
| Donor (D) | Acceptor (A) | D···A Distance (Å) | Reference |
|---|---|---|---|
| O(W) — H | O(formate) | Data not explicitly available for pure dihydrate, but studies on isomorphous systems confirm extensive networks. | uchile.cl |
Neutron Diffraction Studies for Hydrogen Atom Localization
While X-ray diffraction is powerful, precisely locating hydrogen atoms can be challenging due to their low electron density. nih.gov Neutron diffraction is a complementary and often superior technique for this purpose because neutrons scatter from atomic nuclei rather than electrons. nih.govresearchgate.net This method allows for the accurate determination of H-atom positions and, consequently, a more detailed and accurate description of hydrogen bonding networks. researchgate.netmdpi.com
Neutron diffraction studies have been successfully employed to refine the crystal structures and locate hydrogen (or deuterium) atoms in related compounds like copper formate tetrahydrate and anhydrous α-copper(II) formate. crystalls.infonih.gov In these studies, the technique provided critical details about the hydrogen bonding and the orientation of molecules. However, a specific, detailed single-crystal neutron diffraction study focused on hydrogen atom localization in this compound is not prominently available in the surveyed literature. Such a study would be invaluable for a complete characterization of the hydrogen bonding network outlined in section 3.1.4.
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and phase purity assessment of crystalline materials. researchgate.net The technique involves directing X-rays at a powdered sample and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase. researchgate.net PXRD is widely used to confirm the formation of this compound in various synthetic preparations.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of materials science. While this compound itself is well-characterized in its monoclinic P2₁/c form, research has shown that structural variations can be induced. It has been established that the inclusion of other divalent metal ions, such as cobalt(II) or magnesium(II), into the crystal lattice during crystallization can force a structural transformation. uchile.clresearchgate.net This results in a new crystal phase that is distinct from the pure dihydrate, indicating that the underlying cupric formate structure is susceptible to polymorphic changes under specific chemical conditions. researchgate.net This new phase, formed in mixed-crystal systems like Cu₀.₇₄Co₀.₂₆(HCOO)₂·2H₂O, represents a distinct polymorphous modification. researchgate.net
Structural Correlations with Related Metal Formate Frameworks
The crystal structure of this compound serves as a foundational example within the broader class of metal formate frameworks. The versatility of the formate ligand (HCOO⁻) in its coordination modes, combined with the diverse stereochemical preferences of different metal cations, gives rise to a rich variety of three-dimensional structures. Understanding the structural correlations between this compound and other metal formate frameworks provides insight into how the choice of metal ion and the presence of guest molecules, such as water or organic cations, dictate the resulting network topology and properties.
A key feature of many metal formate frameworks is the bridging of metal centers by formate ligands, which can adopt several coordination modes, most commonly anti-anti, anti-syn, and syn-syn. acs.org In this compound, the structure is characterized by chains of copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements. iucr.org This creates a complex three-dimensional network. The copper atoms exhibit distorted octahedral coordination environments. iucr.org
In contrast, many other divalent metal formates, particularly those templated with organic cations, adopt different framework topologies, such as the perovskite-like architecture. acs.orgmdpi.com These frameworks, with the general formula [Cation][M(HCOO)₃], consist of octahedrally coordinated metal ions (M = Mn, Fe, Co, Ni, Zn, Mg) bridged by formate ligands in a consistent anti-anti coordination mode. acs.orgnih.gov This arrangement forms a network with cavities that accommodate the templating organic cations, such as dimethylammonium (DMA⁺) or formamidinium (FMD⁺). acs.orgmdpi.com The nature of the metal ion significantly influences the lattice parameters and the stability of these perovskite structures. For instance, in the [HONH₃][M(HCOO)₃] series, the cell parameters systematically decrease as the ionic radius of the divalent metal (M = Mn, Co, Ni, Zn, Mg) decreases. nih.gov Similarly, in FMD-templated formates, the size of the metal cation is critical; manganese forms a stable perovskite structure, while the smaller zinc and magnesium ions lead to a more distorted orthorhombic framework because the cavities are not large enough to accommodate the FMD⁺ cation without significant strain. acs.org
Another important class of related structures is the niccolite-type frameworks, which have the general formula AMIIMIII(HCOO)₆. researchgate.net In these heterometallic systems, MII and MIII octahedra are bridged by formate ligands, also in an anti-anti fashion, creating a distinct (4¹²·6³)(4⁹·6⁶) topology. researchgate.net The magnetic properties of these materials are highly dependent on the specific divalent metal ions incorporated into the framework. acs.org
The table below provides a comparative overview of the crystallographic data for this compound and several related metal formate frameworks, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
| This compound | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | Chains of Cu atoms with anti-syn and anti-anti formate bridges; distorted octahedral Cu coordination. iucr.org |
| Dimethylammonium manganese formate | [(CH₃)₂NH₂][Mn(HCOO)₃] | Rhombohedral | R-3c | Perovskite-like framework with anti-anti formate bridges; disordered DMA⁺ cations in cavities. acs.orgmdpi.com |
| Hydroxylammonium manganese formate | [HONH₃][Mn(HCOO)₃] | Orthorhombic | P2₁2₁2₁ | Chiral framework with 4⁹·6⁶ topology; anti-anti formate bridges. nih.gov |
| Formamidinium manganese formate | [NH₂-CH⁺-NH₂][Mn(HCOO)₃] | Monoclinic (at 295 K) | C2/c | Distorted perovskite structure with anti-anti formate bridges; undergoes temperature-induced phase transition. acs.org |
| Iron(II) formate formic acid solvate | α-Fe(O₂CH)₂·1/3HCO₂H | Monoclinic | P2₁/n | Open framework structure with channels occupied by formic acid molecules. kit.edu |
| DMA-templated Sodium Iron formate | [(CH₃)₂NH₂][Na₀.₅Fe₀.₅(HCOO)₃] | Rhombohedral (High Temp.) | R-3c | Perovskite architecture with disordered DMA⁺ cations. rsc.org |
The structural variations are also evident in the bond lengths and angles, which are sensitive to the electronic configuration of the metal ion. In this compound, the Jahn-Teller effect, typical for Cu(II) in an octahedral environment, contributes to the observed distortion, with a range of Cu-O bond lengths (from 1.97 Å to 2.35 Å). iucr.org In contrast, the Mn-O distances in the high-temperature phase of [NH₂-CH⁺-NH₂][Mn(HCOO)₃] are all equivalent (2.1871 Å), reflecting a more regular octahedral geometry for the high-spin d⁵ Mn(II) ion. acs.org The formate groups themselves can also show variations in C-O bond lengths depending on their bridging mode and interaction with the metal centers. iucr.org
In Depth Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the context of cupric formate (B1220265) dihydrate, these methods provide detailed insights into the bonding and structure of the formate ligands, coordinated water molecules, and the copper-ligand interactions.
Assignment of Vibrational Modes of Formate Ligands
The vibrational spectra of the formate ion (HCOO⁻) are well-characterized and serve as a basis for understanding its coordination in metal complexes. Key vibrational modes for the formate ligand include C-H stretching, C-H in-plane and out-of-plane bending, and symmetric and asymmetric COO stretching.
In cupric formate dihydrate, the formate ligands bridge copper atoms, leading to specific shifts in their vibrational frequencies compared to the free ion. The assignment of these modes is crucial for determining the coordination environment of the formate group.
Table 1: Assignment of Formate Ligand Vibrational Modes in this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| C-H Stretching | ~2900 | ~2900 | Stretching of the carbon-hydrogen bond. |
| Asymmetric COO Stretching | ~1580 | ~1580 | Antisymmetric stretching of the carboxylate group. |
| C-H In-plane Bending | ~1380 | ~1380 | Bending of the C-H bond within the plane of the formate ion. |
| Symmetric COO Stretching | ~1350 | ~1350 | Symmetric stretching of the carboxylate group. |
| C-H Out-of-plane Bending | ~1070 | Not typically observed | Bending of the C-H bond out of the plane of the formate ion. |
| OCO Bending (Scissoring) | ~780 | ~780 | Scissoring motion of the O-C-O angle. |
Note: The exact frequencies can vary slightly depending on the specific crystalline form and experimental conditions.
Identification of Coordinated Water Vibrations
The presence of coordinated water molecules in this compound gives rise to distinct vibrational bands in the IR and Raman spectra. These bands are associated with the stretching and bending modes of the water molecules. The ordering of these water molecules can be influenced by temperature, which is reflected in the spectra. researchgate.net
The O-H stretching vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, generally between 3000 and 3600 cm⁻¹. The H-O-H bending (scissoring) mode is observed around 1600 cm⁻¹. In some cases, librational (rocking, wagging, and twisting) and translational modes of the water molecules can be observed at lower frequencies, particularly at low temperatures. researchgate.net
Table 2: Vibrational Modes of Coordinated Water in this compound
| Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Description |
| O-H Stretching | 3000 - 3600 | Symmetric and asymmetric stretching of the O-H bonds. |
| H-O-H Bending (Scissoring) | ~1600 | Bending motion of the H-O-H angle. |
| Librational Modes | Low frequency region | Rocking, wagging, and twisting motions of the water molecule. |
| Translational Modes | Low frequency region | Movement of the entire water molecule within the crystal lattice. |
Far-Infrared Spectra for Metal-Ligand Bond Characterization
Far-infrared (FIR) spectroscopy, typically covering the range from 400 to 10 cm⁻¹, is instrumental in studying the vibrations of metal-ligand bonds. In this compound, the Cu-O stretching vibrations provide direct information about the strength and nature of the coordination bonds between the copper(II) ions and the oxygen atoms of the formate ligands and water molecules.
Isotopic substitution, for instance, replacing natural copper with ⁶⁵Cu, can be employed to definitively identify the Cu-O stretching modes, as these bands will show a characteristic isotopic shift. cdnsciencepub.com Polymeric copper carboxylate complexes typically exhibit a copper-oxygen stretching vibration between 300 and 350 cm⁻¹. cdnsciencepub.com
Table 3: Far-Infrared Absorptions and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment |
| 300 - 400 | Cu-O (formate) stretching vibrations |
| 200 - 300 | Cu-O (water) stretching vibrations and lattice modes |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Geometry
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the d-orbitals of the copper(II) ion and charge-transfer transitions between the metal and the ligands. The position and intensity of the absorption bands are sensitive to the coordination geometry around the Cu(II) center.
For this compound, the UV-Vis spectrum is characterized by a broad, asymmetric absorption band in the visible to near-infrared region, which is typical for d⁹ Cu(II) complexes with a distorted octahedral geometry. This broad band is attributed to d-d transitions. In aqueous solutions, a broad band with a maximum around 800 nm is indicative of the presence of Cu²⁺ ions. researchgate.net More intense ligand-to-metal charge transfer (LMCT) bands are typically observed in the UV region. nih.govwiley.com
Table 4: Electronic Transitions in this compound
| Spectral Region | Wavelength Range (nm) | Type of Transition |
| Visible/Near-Infrared | ~600 - 800 | d-d transitions |
| Ultraviolet | < 400 | Ligand-to-Metal Charge Transfer (LMCT) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the Cu(II) ion with its d⁹ electron configuration. EPR spectroscopy provides detailed information about the electronic structure, symmetry of the coordination site, and the nature of the bonding between the copper ion and its ligands.
The EPR spectrum of this compound is characteristic of a species with axial or near-axial symmetry. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectrum are key parameters for characterizing the Cu(II) environment. In single crystals of copper formate dihydrate, paramagnetic resonance has been investigated at room temperature, showing a single absorption peak. researchgate.net Studies on Cu(II)-doped cadmium formate dihydrate have shown that Cu(II) ions can substitute Cd(II) in two different octahedral sites, leading to distinct EPR signals. rsc.org The Jahn-Teller effect often plays a significant role in the electronic structure of Cu(II) complexes, leading to distortions from ideal octahedral geometry, which can be probed by EPR. rsc.org
Table 5: Representative EPR Parameters for Cu(II) in a Formate Environment
| Parameter | Typical Value | Information Provided |
| g | ||
| A | (cm⁻¹) |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements present in the near-surface region of a material.
For this compound, XPS can be used to confirm the +2 oxidation state of copper. The Cu 2p spectrum of Cu(II) compounds is characterized by a main peak (Cu 2p₃/₂) at a binding energy of around 934-935 eV and prominent "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.netrsc.org These satellite features are a definitive indicator of the Cu(II) oxidation state. researchgate.net The O 1s spectrum can be used to distinguish between oxygen atoms in the formate ligands and those in the water molecules. The C 1s spectrum shows peaks corresponding to the carbon in the formate group. researchgate.net XPS can also detect changes in the surface composition, such as the reduction of Cu(II) to Cu(I) or Cu(0) upon exposure to X-rays or other treatments. researchgate.netacs.org
Table 6: Typical XPS Binding Energies for Cupric Formate
| Core Level | Binding Energy (eV) | Assignment |
| Cu 2p₃/₂ | ~934.3 - 935 | Cu(II) in cupric formate researchgate.netrsc.org |
| Cu 2p₃/₂ Satellite | ~943.5 | Characteristic of Cu(II) researchgate.net |
| O 1s | ~532.0 | Oxygen in formate and absorbed water researchgate.net |
| C 1s | ~288.3 - 288.6 | Carbon in the O=C-O group of formate researchgate.netacs.org |
Mechanistic Studies of Thermal Decomposition and Dehydration
Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) are fundamental techniques used to study the thermal behavior of cupric formate (B1220265) dihydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. vbcop.org DTG, the first derivative of the TGA curve, helps to pinpoint the temperatures of maximum mass loss rates. science.govnetzsch.com
Studies on the thermal behavior of copper(II) formate dihydrate show a multi-step process. The initial stage involves dehydration, where the water of crystallization is lost. researchgate.net This is typically observed as an endothermic peak in DTA curves. vbcop.orgresearchgate.net For instance, the DTA thermogram for some metal formate dihydrates shows that dehydration occurs in a single step. researchgate.net Following dehydration, the anhydrous copper formate decomposes. The decomposition of the anhydrous formate is often an exothermic process, as observed in DTA studies of related metal formate complexes. researchgate.net
A study on freeze-dried copper formate, which had a composition of "Cu(HCOO)₂ · 0.1H₂O", showed its decomposition occurs at approximately 200°C. researchgate.net The TG curve indicated a significant mass loss in this region, corresponding to the decomposition into metallic copper. researchgate.net The DTA curve for this process in an argon atmosphere confirmed the decomposition event. researchgate.net
The table below summarizes typical thermal events observed during the analysis of copper formate hydrates.
| Thermal Event | Technique | Observation | Approximate Temperature Range (°C) | Reference |
| Dehydration | TGA/DTG | Mass loss corresponding to water molecules | 100 - 150 | researchgate.net |
| Dehydration | DTA/DSC | Endothermic peak | 100 - 150 | researchgate.net |
| Anhydrous Decomposition | TGA/DTG | Significant mass loss | ~200 | researchgate.net |
| Anhydrous Decomposition | DTA | Exothermic peak | ~200 | researchgate.netresearchgate.net |
Note: The exact temperatures can vary depending on factors like heating rate, atmosphere, and sample preparation history.
Kinetic Modeling of Decomposition Pathways
Kinetic modeling of the thermal decomposition of cupric formate provides insight into the reaction mechanisms. The analysis of thermogravimetric data is often used to determine kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A), which are crucial for describing the reaction rate.
The dehydration of copper(II) formate dihydrate has been shown to be a phase boundary controlled contracting interface reaction. researchgate.net For many formate dihydrates, the reaction order of dehydration is found to be 2/3, indicating that the rate is controlled by a chemical process at a phase boundary. researchgate.net The activation energy for the isothermal dehydration of copper(II) formate dihydrate has been reported to be around 100 ± 5 kJ mol⁻¹. researchgate.net
The decomposition of the anhydrous salt follows different kinetic pathways. Studies on anhydrous copper(II) formate have explored its nonisothermal decomposition kinetics. acs.orgroyalsocietypublishing.org The decomposition of larger copper formate clusters (n > 2) in the gas phase has been observed to proceed through the sequential loss of neutral copper formate units, such as Cu(II)(HCO₂)₂ or Cu(II)₂(HCO₂)₄. nih.gov Once smaller clusters like Cu(II)₂(HCO₂)₅⁻ or Cu(II)(HCO₂)₃⁻ are formed, new reaction pathways, including redox reactions, become accessible. nih.gov For these smaller clusters, decomposition can lead to monovalent copper formate clusters which then undergo decarboxylation to form copper hydrides. nih.gov
The table below presents kinetic data for the dehydration of various metal formate dihydrates for comparison.
| Compound | Activation Energy (Ea) for Dehydration (kJ/mol) | Frequency Factor (A) (min⁻¹) | Reference |
| Copper(II) formate dihydrate | 100 ± 5 | 10¹⁰ s⁻¹ | researchgate.net |
| Various formate dihydrates | 108 - 142 | 10¹⁶ - 10¹⁷ | researchgate.net |
Investigation of Intermediate Species Formation
The thermal decomposition of cupric formate involves the formation of several intermediate species before the final products are obtained. The identification of these intermediates is key to elucidating the complete reaction mechanism.
During the decomposition of small copper(II) formate clusters, redox reactions can occur, leading to the formation of a variety of Cu(I) complexes. nih.gov The reduction of Cu(II) to Cu(I) is a critical step. Stoichiometric monovalent copper formate clusters, such as Cu(I)₂(HCO₂)₃⁻ and Cu(I)(HCO₂)₂⁻, have been identified as intermediates. nih.gov These Cu(I) species subsequently decompose via decarboxylation, which leads to the formation of copper hydrides like Cu(I)₂H₃⁻ or Cu(I)H₂⁻. nih.gov
Further studies have shown that the decomposition can also produce formic acid through a hydride transfer from a formate ligand to the copper center. nih.gov The formation of copper oxide centers can occur through the reaction of molecular oxygen with copper hydride intermediates or with species containing a Cu(0) center. nih.gov However, stoichiometric copper(I) and copper(II) formate clusters have been found to be unreactive towards oxygen. nih.gov
Surface formate species have also been studied as intermediates in decomposition reactions on copper surfaces. Three types of surface formates—ionic, monodentate, and bidentate species—have been identified as the main products of formic acid adsorption on Cu, Cu₂O, and CuO at room temperature. rsc.org The decomposition selectivity and activity are highly dependent on the electronic and structural properties of these surface formate intermediates. rsc.org
Analysis of Gaseous Decomposition Products
Identifying the gaseous products evolved during the thermal decomposition of cupric formate dihydrate is essential for understanding the reaction stoichiometry and mechanism. Mass spectrometry coupled with thermal analysis (TG-MS) is a powerful tool for this purpose.
The primary gaseous products released during the decomposition of copper formate at around 200°C are formic acid (HCOOH) and carbon dioxide (CO₂). researchgate.net The release of these gases accompanies the formation of metallic copper as the solid residue when the decomposition is carried out in an inert atmosphere like argon. researchgate.net
Mass spectrometry data from the decomposition of freeze-dried copper formate showed distinct signals for various mass-to-charge ratios (m/z), confirming the evolution of specific gases. researchgate.net
| m/z | Identified Gaseous Product | Reference |
| 18 | H₂O (from dehydration) | researchgate.net |
| 30 | HCOH (Formaldehyde) | researchgate.net |
| 44 | CO₂ (Carbon dioxide) | researchgate.net |
| 46 | HCOOH (Formic acid) | researchgate.net |
In the decomposition of related perovskite-like formates, formic acid itself can decompose further through two main pathways: decarboxylation (to CO₂ and H₂) or dehydration (to CO and H₂O). mdpi.com The specific path taken can depend on the reaction conditions and the presence of catalytic species.
Influence of Atmosphere and Crystallinity on Decomposition Mechanisms
The mechanism of thermal decomposition of this compound is significantly influenced by the surrounding atmosphere and the crystallinity of the sample.
Influence of Atmosphere: The decomposition pathway and the final products can change drastically depending on whether the reaction is carried out in an inert, oxidizing, or reducing atmosphere. In an inert atmosphere such as argon, the decomposition of anhydrous copper formate primarily yields metallic copper. researchgate.net In contrast, decomposition in air (an oxidizing atmosphere) typically leads to the formation of copper oxides (CuO or Cu₂O). rsc.orgresearchgate.net The presence of oxygen can facilitate the oxidation of intermediate species, such as Cu(I) or metallic copper, to form copper oxides. nih.govresearchgate.net Studies on related copper salts like copper acetate (B1210297) have shown that decomposition under air results in CuO, while under argon, metallic copper is formed. scirp.org
The presence of water vapor in the atmosphere can also affect the dehydration process. For related hydrates, increased water vapor pressure has been shown to decrease the rate of dehydration. acs.org
Influence of Crystallinity: The origin and preparation history of this compound samples, which affect their crystallinity and defect structure, can influence their thermal behavior. researchgate.net Differences in the kinetic behavior of dehydration have been observed between samples with different preparation histories. researchgate.net The crystallinity can affect the nucleation and growth processes during decomposition, altering the reaction rates and temperatures. The decomposition of amorphous freeze-dried iron formate, for example, proceeds differently from a crystalline sample, starting with a dehydration process that concludes around 200°C. researchgate.net Similarly, the crystallinity of copper oxide products formed during thermal oxidation is influenced by the reaction conditions. researchgate.net
Dehydration Kinetics of Hydrate (B1144303) Forms
Cupric formate exists in different hydrated forms, most commonly as a dihydrate (Cu(HCOO)₂·2H₂O) and a tetrahydrate (Cu(HCOO)₂·4H₂O). researchgate.netnih.gov The kinetics of the dehydration of these hydrates have been a subject of detailed study.
The dehydration of single crystals of copper formate tetrahydrate has been investigated, and reproducible kinetic data were obtained. rsc.orgrsc.org A key finding is that although structural studies suggest the presence of two different types of water molecules based on their coordination, all water molecules behave identically in terms of their dehydration kinetics. rsc.orgrsc.org
The dehydration process is described by a two-dimensional contracting envelope equation, where the reactant/product interface moves into the crystal at a constant rate parallel to the (001) planes containing the copper and formate ions. rsc.orgrsc.org
For the dihydrate, the dehydration is generally a one-step reaction. researchgate.net The kinetics are often controlled by a chemical process occurring at the phase boundary between the hydrated reactant and the anhydrous product. researchgate.net
Advanced Magnetic Properties and Exchange Interactions
Magnetic Susceptibility Measurements and Temperature Dependence
The magnetic behavior of copper(II) formate (B1220265) frameworks is typically investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T). These measurements are often performed using a SQUID (Superconducting Quantum Interference Device) or a vibrating sample magnetometer (VSM). rsc.orgdtic.mil
The temperature dependence of the magnetic susceptibility provides initial insights into the nature of the magnetic interactions. For instance, in the perovskite-like framework of dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃ (DMACuF), the magnetic susceptibility exhibits a broad maximum around 50 K, which is a characteristic signature of low-dimensional magnetism, specifically suggesting strong one-dimensional (1D) antiferromagnetic correlations. researchgate.netaps.org Similarly, for the layered compound Cu(HCOO)₂·2(NH₂)₂CO·2H₂O, a broad maximum in susceptibility is observed near 60 K, indicating the development of short-range magnetic order. researchgate.net
In some cases, the susceptibility data can be fitted to the Curie-Weiss law, χ = C / (T - θ), to extract the Curie constant (C) and the Weiss temperature (θ). A positive θ suggests dominant ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions. For example, anhydrous α-Cu(HCOO)₂, exhibits a positive Weiss temperature of θc = +9.8(3) K, hinting at ferromagnetic ordering at lower temperatures. researchgate.net For the chain-containing compound Cu₂(HCO₂)₃(C₃N₂H₄)₄(NO₃), a fit to a modified Curie-Weiss law yielded an effective magnetic moment of 2.06 μB, which is typical for Cu²⁺ cations. scispace.com
Interactive Table 1: Magnetic Susceptibility Data for Select Copper Formate Compounds This table summarizes key parameters obtained from magnetic susceptibility measurements for different copper formate-based compounds.
| Compound | Measurement Temperature (K) | Key Feature | Weiss Temperature (θ) | Ref |
|---|---|---|---|---|
| [(CH₃)₂NH₂]Cu(HCOO)₃ | 1.8 - 300+ | Broad maximum at ~50 K | - | researchgate.netaps.org |
| Cu(HCOO)₂·2(NH₂)₂CO·2H₂O | 1.2 - 90 | Broad maximum at ~60 K | - | researchgate.net |
| α-Cu(HCOO)₂ (anhydrous) | 10 - 300 | Paramagnetic behavior | +9.8(3) K | researchgate.net |
| [Cu₃(OH)₄(HCOO)₂] | 2 - 300 | Anomaly at ~2.5 K | - | rsc.org |
Elucidation of Exchange Coupling Parameters
The strength and nature of the magnetic interactions between Cu²⁺ ions are quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. This parameter is typically determined by fitting experimental magnetic susceptibility data to a theoretical model, such as the Heisenberg model for chains or layers.
The mixed-valent frameworks ACu₅Br₄(COOH)₄ display strong antiferromagnetic coupling within the 2D formate layers, characterized by a J/k_B value of approximately -100 K. rsc.orgrsc.orgresearchgate.netrsc.org This strong interaction is mediated effectively by the short formate bridging ligands. In contrast, the interchain coupling in the 1D antiferromagnet [(CH₃)₂NH₂]Cu(HCOO)₃ is much weaker, with an estimated value of -2 K, while the intrachain exchange constant is significantly larger at 77.4 K, highlighting its quasi-ideal 1D nature. aps.org
Other examples include:
Copper(II) formate diureate dihydrate : J = -22.9 cm⁻¹, indicating moderately strong antiferromagnetic exchange. dtic.mil
Basic copper formate [Cu₃(OH)₄(HCOO)₂] : J/k_B = 35.7(2) K, showing dominant antiferromagnetic interactions within its triangular lattice. researchgate.netrsc.org
Dinuclear copper complexes : A study on related dinuclear copper units bridged by acetate (B1210297) ligands found J₀ values of -75 cm⁻¹ and -78 cm⁻¹, showcasing strong antiferromagnetic coupling. rsc.org
Dimensionality of Magnetic Interactions in Framework Structures
The crystal structure of copper formate compounds dictates the dimensionality of their magnetic interactions. These materials can exhibit behaviors ranging from one-dimensional (chains) and two-dimensional (layers) to complex three-dimensional networks.
One-Dimensional (1D) Systems : The compound [(CH₃)₂NH₂]Cu(HCOO)₃ is a well-documented example of a quasi-1D antiferromagnet. researchgate.netaps.org Although it possesses a 3D crystal structure, the magnetic interactions are predominantly confined to chains due to the specific orbital arrangement caused by the Jahn-Teller distortion of the Cu²⁺ ions. aps.org
Two-Dimensional (2D) Systems : Layered structures are common and often lead to 2D magnetic behavior. Copper(II) formate diureate dihydrate is described as a nearly Heisenberg 2D layer antiferromagnet. dtic.mil Similarly, the magnetic properties of ACu₅Br₄(COOH)₄ are initially dominated by 2D short-range antiferromagnetic order within the distinct copper(II) formate layers. rsc.orgrsc.orgresearchgate.net Basic copper formate, [Cu₃(OH)₄(HCOO)₂], features a 2D distorted triangular-lattice magnetic network, which can lead to interesting phenomena like geometrical frustration. researchgate.netrsc.org
Transition from 2D to 3D : Low-dimensional systems can exhibit a crossover to 3D long-range order at low temperatures. This occurs when weaker, but non-negligible, interactions between the chains or layers become significant. scispace.com The ACu₅Br₄(COOH)₄ series is a clear example, where interactions between the 2D magnetic layers, despite being separated by large non-magnetic layers, induce 3D ordering at ~40 K. rsc.orgrsc.org
Role of Coordination Geometry and Bridging Ligands in Magnetic Behavior
The magnetic properties of copper(II) formate frameworks are intrinsically linked to the coordination environment of the Cu²⁺ ions and the nature of the bridging formate ligands. The Jahn-Teller effect, inherent to the d⁹ configuration of Cu²⁺, plays a pivotal role by creating distorted coordination geometries, typically elongated octahedra or square pyramids. rsc.orgaps.org
This distortion dictates the orientation of the magnetic orbital (typically d(x²-y²)), which in turn governs the efficiency of the superexchange pathway through the bridging ligands. aps.org In DMACuF, the magnetic d(x²-y²) orbitals are contained within the CuO₄ square planes, leading to strong Cu-O-C-O-Cu superexchange pathways along one direction, resulting in 1D magnetism. aps.org
The bridging mode of the formate ligand is also critical. The anti-anti bridging mode is common and facilitates strong magnetic coupling. rsc.orgrsc.org The orientation of the Jahn-Teller axis relative to the direction of the polymer chain can have a dramatic effect. Research has shown that when the Jahn-Teller axis is perpendicular to the chain direction, significant antiferromagnetic order can be observed. scispace.comrsc.org Conversely, if the Jahn-Teller axis is oriented along the chain, the superexchange pathway is longer and less effective, resulting in very weak interactions and paramagnetic behavior down to low temperatures. scispace.comrsc.org
Magneto-Structural Correlations and Theoretical Models
The relationship between a material's crystal structure and its magnetic properties can be systematically studied to establish magneto-structural correlations. For copper(II) compounds, these correlations often relate parameters like bond lengths and angles to the exchange coupling constant, J. rsc.orgufl.edu
Theoretical models are essential for interpreting experimental data and understanding the underlying physics. The magnetic susceptibility data of many copper formate systems are analyzed using models based on the Heisenberg Hamiltonian. For example, the data for copper(II) formate diureate dihydrate was successfully fitted using a high-temperature series expansion for a 2D Heisenberg model on a quadratic lattice. dtic.mil
Density Functional Theory (DFT) has become a powerful tool for predicting and rationalizing magnetic behavior. Broken-symmetry DFT calculations have been shown to correctly predict the nature and magnitude of antiferromagnetic coupling in dinuclear copper complexes. rsc.org For DMACuF, DFT calculations supported the experimental finding that it behaves as a 1D antiferromagnet with weakly coupled chains. researchgate.netaps.org These computational approaches allow for a detailed analysis of the magnetic orbitals and the superexchange pathways, providing a deeper understanding of the magneto-structural correlations at the electronic level. nih.gov
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT has emerged as a principal method for investigating copper formate (B1220265) systems due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP, BMK, and PBE are commonly employed, often with basis sets like def2TZVP, to model the behavior of these complexes. d-nb.infonih.govucc.ie
DFT calculations are crucial for determining the stable geometries of cupric formate complexes. For dimeric models like [Cu2(formate)4(OH2)2], which represents the core paddlewheel unit, DFT optimizations consistently predict an elongated form as the ground state geometry. rsc.org The electronic structure analysis shows that the highest singly occupied molecular orbitals (SOMOs) are typically composed of the antibonding combination of the Cu 3dx²-y² orbitals, which are strongly bonded with the formate ligands. researchgate.net The choice of functional and basis set, such as B3LYP/def2TZVP, is benchmarked against higher-level methods like coupled cluster to ensure reliability. d-nb.info The stability of the wave function is a critical checkpoint in these calculations to ensure the electronic ground state has been correctly identified. d-nb.infonih.gov
| Parameter | Calculated Value (Å) | Methodology |
|---|---|---|
| Cu-O (Equatorial Carboxylate) | 2.14 | DFT/TBP Geometry |
| Cu-O (Axial Carboxylate) | 2.01 | DFT/TBP Geometry |
| Cu-Cu Distance | ~3.3–3.6 | B3LYP/def2TZVP |
One of the most significant applications of DFT in this area is the prediction of magnetic properties. The magnetic coupling between copper(II) centers in dimeric formate complexes is mediated by the bridging formate ligands through a superexchange mechanism. researchgate.netnih.gov To calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of this interaction, the broken-symmetry (BS-DFT) approach is widely used. rsc.org
This method calculates the energy difference between the high-spin (ferromagnetic, FM) state and a spin-broken-symmetry (antiferromagnetic, AFM) state. A negative J value indicates AFM coupling (paired spins in the ground state), while a positive J value signifies FM coupling (parallel spins). rsc.orgresearchgate.net Theoretical studies have shown that the Cu–O–Cu bridging angle is a primary factor determining the nature of the interaction; angles greater than 98° typically lead to AFM coupling, while smaller angles favor FM interactions. acs.org DFT calculations correctly predict the nature and magnitude of these interactions, aligning well with experimental data. rsc.org
| System | Functional | Calculated J (cm⁻¹) | Magnetic Behavior |
|---|---|---|---|
| Alkoxo-bridged Cu(II) Dimer 1 | BS-DFT | -602.1 | Strong Antiferromagnetic acs.org |
| Alkoxo-bridged Cu(II) Dimer 2 | BS-DFT | -151 | Antiferromagnetic acs.org |
| Mn(III,IV) Dimer Model | TPSSh | -95.1 | Antiferromagnetic bath.ac.uk |
| Mn(III,IV) Dimer Model | BP86 | -161.7 | Antiferromagnetic bath.ac.uk |
DFT calculations are employed to compute the vibrational frequencies of cupric formate dihydrate, which are then compared with experimental infrared (IR) and Raman spectra to provide a definitive assignment of the vibrational modes. ntnu.noresearchgate.net The calculations can distinguish between the vibrations of the formate ion, the copper-oxygen bonds, and the water of hydration. For instance, the antisymmetric C=O stretching mode is a key feature in the IR spectrum that can be accurately predicted. d-nb.info Comparing the calculated frequencies with experimental data from various hydrated and anhydrous forms of copper formate allows for a detailed understanding of the structural differences. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Rationalization
Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis) and rationalizing the electronic transitions observed experimentally. researchgate.netuchile.cl TD-DFT calculations on copper(II) complexes can assign the observed absorption bands to specific electronic excitations, such as d-d transitions localized on the metal center, or charge-transfer transitions between the metal and the ligands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). researchgate.netuchile.cl For cupric formate, these calculations help to understand the electronic structure and the nature of the excited states, providing insight into the coexistence of singlet and triplet bands in dimeric species. researchgate.net
First-Principle Calculations for Band Structure and Electronic Properties
First-principle calculations, a category that includes DFT, are used to investigate the solid-state electronic properties of crystalline copper formates by computing their electronic band structure and density of states (DOS). researchgate.net Such calculations have been performed for the anhydrous α and β modifications of copper(II) formate. researchgate.netresearchgate.net The results from these simulations correspond well with experimentally observed phenomena, such as the structural instability of the β-form and differences in the fundamental absorption edge between the two modifications. researchgate.net Furthermore, these calculations can predict the magnetic ordering in the solid state, indicating low-temperature ferromagnetic ordering in α-Cu(HCOO)₂ and antiferromagnetic ordering of magnetic moments within the chains of the β-modification. researchgate.netresearchgate.net For copper pyrophosphate dihydrate, another Cu(II) compound, it was shown that standard DFT methods might underpredict the band gap, and corrections (like the Hubbard U term, DFT+U) are necessary to achieve agreement with experimental values. nih.gov
Mechanistic Insights into Reactivity and Decomposition from Computational Models
Computational models have been instrumental in mapping out the complex decomposition pathways of copper formate. d-nb.info DFT calculations reveal that the decomposition can proceed through several competing mechanisms. d-nb.info One key pathway involves the elimination of CO₂ through a hydride transfer from a formate ligand to the copper center, which reduces Cu(II) to Cu(I). d-nb.info Another pathway is the release of formic acid, which can occur via proton-coupled electron transfer (PCET). d-nb.info
Computational studies identify the transition states (TS) for these reaction steps and calculate their corresponding energy barriers. For instance, in the decomposition of a Cu(II)(HCOO)₂H species, the elimination of formic acid via transition state TS10 was found to have the highest energy barrier. d-nb.info The reaction mechanisms are verified by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products. d-nb.info These models also provide insights into the formation of intermediates, such as copper hydrides, which are relevant in catalysis and atomic layer deposition processes. nih.govucc.ieucc.ie
| Reaction Step | Mechanism | Key Finding | Reference |
|---|---|---|---|
| CO₂ Elimination | Hydride transfer from formate to copper | Results in reduction of Cu(II) to Cu(I). | d-nb.info |
| Formic Acid Release | Proton-Coupled Electron Transfer (PCET) | Involves a second formate ligand and reduction of two Cu(II) centers. | d-nb.info |
| H₂ Dissociation | Transition State (TS11) mediated | Alternative pathway to form Cu(I)(HCOO)(CO₂). | d-nb.info |
| Radical-based Decomposition | NH₂ radical abstracts H from formate | Spontaneous formation of CO₂ and NH₃, leaving Cu(0). | ucc.ieucc.ie |
Coordination Chemistry and Supramolecular Assembly
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Cupric formate (B1220265) serves as a fundamental building block in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). researchgate.net These materials are extended networks of metal ions or clusters linked by organic ligands. In the case of cupric formate-based structures, the formate anion often acts as the primary or a co-ligand to bridge copper centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.netacs.org
The dimensionality and topology of the resulting framework can be tuned by controlling reaction conditions and, more significantly, by introducing ancillary ligands, often referred to as co-ligands. For instance, the reaction of copper(II) salts with formate sources in the presence of N-donor ligands like 4,4'-bipyridine (B149096) (4,4'-bpy) can lead to the formation of extended, robust frameworks. researchgate.net The flexibility of the Cu(II) coordination sphere, which can range from square planar to octahedral, allows for the accommodation of various ligands and the formation of diverse structural motifs. fiu.edu
Research has demonstrated the synthesis of novel metal-organic compounds by reacting cupric formate with other ligands, leading to structures with unique properties. For example, two novel metal-organic compounds, [NH₃(CH₂)nNH₃][Cu₂(HCOO)₄Cl₂] (where n = 3,4), have been synthesized and studied. tandfonline.com The inherent porosity of some of these frameworks makes them promising candidates for applications in gas storage and separation. researchgate.net
Interactive Table: Examples of Cupric Formate-Based Coordination Polymers and MOFs
| Compound Formula | Dimensionality | Bridging Ligands | Key Structural Features | Reference(s) |
| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | 1D | Formate, 1,3-propanediamine | Alternating μ₁,₁- and μ₁,₃-formate bridges creating a polymeric chain. clarku.edu | researchgate.netclarku.edu |
| {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | 2D | Formate, 4,4'-bipyridine | 2D framework assembled from dinuclear chain secondary building units. researchgate.net | researchgate.net |
| {Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}₂ | 2D | Formate, 4,4'-bipyridine | 2D coordination network based on trinuclear chain secondary building units. researchgate.net | researchgate.net |
| [Cu(H₂O)₄(dpa)]n | 1D | Diphenic acid (dpa) | One-dimensional helical chain of pseudo square-planar Cu(H₂O)₄ bridged by bis-monodentate dpa. acs.org | acs.org |
| [Cu(4,4'-bipy)(dpa)]n | 3D | Diphenic acid (dpa), 4,4'-bipyridine | 3D coordination polymer composed of Cu−dpa helical chains bridged by 4,4'-bipy. acs.org | acs.org |
Role of Formate Anion as a Bridging Ligand
The formate anion (HCOO⁻) is a versatile bridging ligand in coordination chemistry, capable of adopting several coordination modes. wikipedia.org Its small size and ability to bridge two or more metal centers are key to the formation of polynuclear and extended structures from cupric formate. The most common bridging modes observed for the formate anion in copper(II) complexes are the syn-syn, syn-anti, and anti-anti conformations.
In many cupric formate-based coordination polymers, the formate anion acts as a μ₁,₃-bridge, linking two copper centers through its two oxygen atoms. This bridging mode is prevalent in the formation of layered and framework structures. For example, in some layered copper(II) formate hydrates, the layers are built from copper ions linked by formate bridges in an anti-anti arrangement. rsc.org The specific coordination mode of the formate ligand can significantly influence the magnetic properties of the resulting material by mediating superexchange interactions between the copper(II) ions. nih.gov
Quantum chemical calculations have been employed to understand the binding motifs of formate ligands, confirming the preference for bridging bidentate coordination in many polynuclear copper formate clusters. aip.org Infrared spectroscopy is a valuable tool for characterizing the coordination mode of the formate anion, as the separation between the symmetric and asymmetric C-O stretching frequencies is sensitive to its binding geometry. acs.org
Interactive Table: Coordination Modes of the Formate Anion in Copper(II) Complexes
| Coordination Mode | Description | Example Compound/System | Reference(s) |
| μ₁,₁-Bridging | Both oxygen atoms of the formate ligand coordinate to the same two metal centers, forming a four-membered ring. | NaCu₂(HCO₂)₃(1,3-pn)₂₂ | researchgate.netclarku.edu |
| μ₁,₃-Bridging (anti-anti) | The formate ligand bridges two metal centers with the metal ions on opposite sides of the ligand plane. | Cu₃Mg(OH)₆Br₂ (formate layer) | rsc.org |
| Monodentate | Only one oxygen atom of the formate ligand coordinates to a metal center. | Cu(II)₂(HCO₂)₅⁻ clusters | aip.org |
| Bidentate Chelating | Both oxygen atoms of the formate ligand coordinate to the same metal center. | Not commonly observed with simple cupric formate, but possible in more complex systems. | acs.org |
Influence of Co-ligands on Complex Formation and Structure
The introduction of co-ligands into reaction systems containing cupric formate is a powerful strategy for directing the assembly of specific supramolecular architectures. These co-ligands, typically organic molecules with nitrogen or oxygen donor atoms, can act as pillars, spacers, or competing ligands, thereby influencing the dimensionality, connectivity, and properties of the final product.
For instance, the use of long, rigid N-donor ligands like 4,4'-bipyridine (4,4'-bpy) or 1,2-bis(4-pyridyl)ethylene (bpe) can link 1D cupric formate chains or 2D layers into 3D frameworks. researchgate.netacs.org The length and flexibility of the co-ligand directly impact the dimensions of the resulting network and can lead to phenomena such as interpenetration, where multiple independent frameworks are interwoven. acs.org
The nature of the co-ligand can also lead to the formation of discrete polynuclear complexes instead of extended polymers. The reaction of copper(II) carboxylates with pyrazole (B372694), for example, can yield a variety of mono-, di-, tri-, or even hexanuclear copper complexes, depending on the reaction conditions and the specific carboxylate used. acs.org The choice of anionic co-ligands, such as pseudohalides (e.g., azide (B81097) or cyanate), can also dramatically alter the resulting structure, leading to either dinuclear or mononuclear complexes with different coordination geometries around the copper(II) center. rsc.org
Interactive Table: Effect of Co-ligands on Cupric Formate-Based Structures
| Co-ligand | Resulting Structure with Cupric Formate | Role of Co-ligand | Key Structural Outcome | Reference(s) |
| 4,4'-Bipyridine (4,4'-bpy) | {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | Bridging ligand | Formation of a 2D framework from dinuclear chains. researchgate.net | researchgate.net |
| 1,3-Propanediamine (1,3-pn) | NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Chelating and bridging support | Formation of a 1D coordination polymer with alternating formate bridges. clarku.edu | researchgate.netclarku.edu |
| Pyrazole (Hpz) | [Cu(RCOO)₂(Hpz)n]m or [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ based species | Terminal or bridging ligand | Formation of discrete mono-, di-, or polynuclear complexes. acs.org | acs.org |
| Azide (N₃⁻) | [Cu₂L₂(μ₁,₁-N₃)₂] | Bridging co-ligand | Formation of a dinuclear complex with bridging azides. rsc.org | rsc.org |
| Isocyanato (NCO⁻) | [CuL(NCO)] | Terminal co-ligand | Formation of a mononuclear complex. rsc.org | rsc.org |
Characterization of Polynuclear and Layered Architectures
In addition to X-ray diffraction, spectroscopic methods such as infrared (IR) and Raman spectroscopy are vital for characterizing these materials. IR spectroscopy is particularly useful for probing the coordination environment of the formate and other functional groups within the structure. tandfonline.comaip.orgacs.org The vibrational frequencies of the carboxylate group are sensitive to its coordination mode (monodentate, bidentate, bridging), providing valuable structural insights. acs.org
Magnetic susceptibility measurements are also a key characterization technique, especially given that these materials often contain paramagnetic Cu(II) centers. The nature of the bridging ligands, particularly the formate anion, dictates the magnetic exchange interactions between adjacent copper ions, leading to antiferromagnetic or ferromagnetic coupling. researchgate.netnih.gov These magnetic properties are a direct consequence of the supramolecular structure.
Interactive Table: Characterization Data for Selected Cupric Formate-Based Architectures
| Compound/System | Characterization Technique | Key Findings | Reference(s) |
| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Single-Crystal X-ray Diffraction | Polymeric chain with alternating μ₁,₁- and μ₁,₃-formate bridges. Cu(II) ions in different coordination environments. | researchgate.netclarku.edu |
| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Magnetic Susceptibility | Strong antiferromagnetic coupling between μ₁,₁-bridged Cu(II) ions, leading to a singlet ground state. | researchgate.netclarku.edu |
| Anionic Copper Formate Clusters | Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | The C-O stretching vibrations are diagnostic of the monodentate or bidentate binding motif of the formate ligands. | researchgate.net |
| {Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}₂ | Single-Crystal X-ray Diffraction | 2D coordination network with a (4,4) topology based on trinuclear chain secondary building units. Cu-Cu distance of 2.933(2) Å. | researchgate.net |
| {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | Single-Crystal X-ray Diffraction | 2D framework assembled from dinuclear chain secondary building units. Cu-Cu distance of 3.023(1) Å. | researchgate.net |
Advanced Materials Precursor and Catalysis Research
Precursor Chemistry for Copper Nanoparticle and Film Synthesis
Cupric formate (B1220265) dihydrate serves as a key precursor in the bottom-up synthesis of copper and copper-based nanomaterials. Its utility stems from its relatively low decomposition temperature and the self-reducing nature of the formate anion, which facilitates the formation of metallic copper without the need for harsh reducing agents.
The thermal decomposition of cupric formate is a widely employed method for producing metallic copper, particularly for applications in printed electronics where low processing temperatures are crucial. rsc.orgacs.org When heated, cupric formate undergoes a decomposition reaction to yield pure metallic copper. rsc.org This process typically occurs at around 200°C. rsc.orgneuroquantology.com However, research has shown that this decomposition temperature can be significantly influenced by the presence of solvents or additives. For instance, the introduction of copper nanoparticles can lower the decomposition temperature to as low as 140°C. rsc.org The mechanism of decomposition is understood to involve competing processes of dehydration and/or dehydroxylation, with the formation of a copper hydride intermediate being a limiting step. acs.org
The decomposition of copper formate clusters has been studied in the gas phase, revealing that larger clusters initially lose neutral copper formate units. nih.gov For smaller clusters, redox reactions become prominent, leading to the formation of formic acid and the reduction of Cu(II) to Cu(I). nih.govnih.gov One of the formate ligands provides a hydride intermediate, which is a key step in the release of formic acid. nih.gov
The table below summarizes the thermal decomposition characteristics of cupric formate under various conditions.
| Precursor/Complex | State | Decomposition Temperature (°C) | Key Observations |
| Pure Copper Formate | Solid | ~200 (Exothermic peaks at 175 and 210) | Two-stage exothermic process. acs.org |
| Copper Formate Hydrate (B1144303) in DMSO | Solution (in the presence of a solid precipitate) | 130 | Lower decomposition temperature compared to the pure solid, likely due to the replacement of water with DMSO molecules in the complex. acs.org |
| Copper Formate DMSO Complex | Solid | 135 | The crystal lattice has an inhibitory effect on the decomposition process. acs.org |
| Copper Formate in the presence of Copper Nanoparticles | Solution | 140 | Copper nanoparticles act as seed centers, promoting the formation of crystalline copper. rsc.org |
While cupric formate dihydrate is a well-established precursor for metallic copper, its use in the direct synthesis of copper oxide (CuO) nano-architectures is not as prominently documented in scientific literature. The thermal decomposition of cupric formate primarily leads to the formation of metallic copper due to the reducing environment created by the formate ions. neuroquantology.com
The synthesis of copper oxide nanostructures is typically achieved through other routes, such as the chemical precipitation method using precursors like copper(II) chloride dihydrate or copper(II) nitrate (B79036), followed by calcination. neuroquantology.comscirp.orgscirp.org Other methods include the thermal oxidation of copper sheets, foams, and meshes, or the use of plant-based extracts for a green synthesis approach. nih.gov These methods allow for the formation of various morphologies, including spherical, flake-shaped, and other complex nano-architectures. nih.govwu.ac.th
Future Research Directions and Emerging Areas
Exploration of Novel Copper(II) Formate-Based Hybrid Materials
A significant frontier in the study of cupric formate (B1220265) dihydrate lies in the creation of novel hybrid materials. By integrating the copper formate framework with other organic or inorganic components, researchers are engineering materials with enhanced or entirely new properties.
One promising area is the development of mixed-metal formate perovskites . For instance, the synthesis of families of compounds with the general formula [C(NH2)3]CuxM1−x(HCOO)3, where M can be manganese (Mn), zinc (Zn), or magnesium (Mg), has been reported. rsc.org These materials exhibit interesting structural phenomena, such as the formation of compositional nanodomains, which are analogous to the polar nanoregions found in conventional relaxor ferroelectrics. rsc.org The exploration of different metal substitutions and their impact on the material's properties is a key area of future research.
Another significant avenue is the design of copper-based metal-organic frameworks (MOFs) . These materials are constructed from copper ions or clusters linked by organic ligands. While not always directly derived from cupric formate dihydrate, the principles of coordination chemistry are central. These MOFs are being investigated for a variety of applications, particularly in gas separation and storage. For example, a copper-based MOF, designated as UNT-14, has demonstrated considerable uptake of C2 hydrocarbons under ambient conditions, suggesting its potential for natural gas upgrading. nih.gov Similarly, other copper-based MOFs have shown high performance for CO2 adsorption and separation. researchgate.net Future research will likely focus on designing MOFs with tailored pore sizes and chemical functionalities to achieve even higher selectivity and capacity for specific gases. The use of formate as a linker or modulator in these frameworks could offer unique electronic and structural properties.
The table below summarizes some examples of novel hybrid materials based on or related to copper formate frameworks.
| Material Type | Example | Key Feature | Potential Application |
| Mixed-Metal Formate Perovskite | [C(NH2)3]CuxMn1−x(HCOO)3 | Compositional nanodomains | Ferroelectrics, Sensors |
| Mixed-Metal Formate Perovskite | [C(NH2)3]CuxZn1−x(HCOO)3 | Tunable structural properties | Data Storage |
| Copper-Based MOF | UNT-14 | Selective C2 hydrocarbon uptake | Natural Gas Upgrading |
| Copper-Based MOF | Cu-1 | High CO2 and C2H2 uptake | Gas Adsorption and Separation |
| Copper-Based MOF | UTSA-98a | High C2H2/CO2 selectivity | Acetylene Purification |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the behavior and potential of cupric formate-based materials, it is crucial to study their properties under real-time, operational conditions. Advanced in-situ and operando characterization techniques are becoming indispensable tools for this purpose, providing dynamic information about structural and chemical changes.
In-situ studies of thermal decomposition are critical for applications such as printed electronics, where copper formate is used as a precursor for conductive copper films. Techniques like Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TG), and Mass Spectrometry (MS) coupled with X-ray Powder Diffractometry (XRD) allow researchers to monitor the decomposition process in real-time. For instance, studies on the thermal decomposition of freeze-dried copper-iron formates have revealed that the process releases formic acid and carbon dioxide as primary gaseous products, leaving behind metallic copper. osti.govresearchgate.net Understanding the decomposition pathway is essential for optimizing the curing process to achieve films with desired conductivity and morphology. researchgate.netresearchgate.net
Operando spectroscopy provides insights into the electronic and structural changes of materials during a chemical reaction. For example, operando Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) has been used to study the interfacial water structure on copper-based catalysts during the electrochemical CO2 reduction reaction (CO2RR). acs.orgacs.org While not directly on this compound, this technique could be adapted to study the role of water molecules and formate ligands in catalytic processes involving copper formate-based materials.
Future research will likely see an increased application of a combination of in-situ techniques to gain a more comprehensive understanding of these materials. For example, combining in-situ XRD with Raman spectroscopy could provide simultaneous information on long-range crystalline order and local vibrational modes during phase transitions or chemical reactions.
Refinement of Theoretical Models for Predictive Design
The development of advanced functional materials is increasingly being driven by computational modeling, which allows for the prediction of material properties and the rational design of new materials. The refinement of theoretical models for cupric formate-based systems is a crucial area of future research.
First-principles calculations , based on density functional theory (DFT), have been instrumental in understanding the electronic structure and properties of hybrid formate perovskites. aip.org These calculations can predict properties such as elastic stiffness, dielectric constants, piezoelectric response, and spontaneous polarization, guiding the experimental synthesis of materials with desired functionalities. aip.org
Beyond DFT, there is a growing interest in employing machine learning (ML) and artificial intelligence (AI) to accelerate materials discovery. arxiv.orgresearchgate.net ML models can be trained on existing experimental and computational data to predict the properties of new, hypothetical materials, significantly reducing the time and cost associated with traditional trial-and-error approaches. nih.govresearchgate.netresearcher.life For instance, a Random Forest Regressor model has been successfully used to predict the compositions of Cu-Be alloys with optimized mechanical and electrical properties. mdpi.comresearchgate.net Similar approaches could be applied to the design of novel copper formate-based hybrid materials.
Furthermore, the development of unified kinetic models for crystal growth is another important direction. semanticscholar.orgnih.gov These models, often based on Monte Carlo simulations, can predict the habit and surface topology of crystals grown under different conditions. semanticscholar.orgnih.gov Such predictive capabilities are invaluable for controlling the morphology and quality of cupric formate crystals for specific applications.
The table below outlines some of the theoretical and computational approaches being explored for the predictive design of materials.
| Modeling Approach | Description | Application in Copper Formate Systems |
| First-Principles Calculations (DFT) | Solves the quantum mechanical equations to predict material properties from fundamental principles. | Predicting electronic, optical, and ferroelectric properties of hybrid formate perovskites. |
| Machine Learning (ML) | Uses algorithms to learn from data and make predictions about new materials. | Accelerating the discovery of new copper formate-based materials with targeted functionalities. |
| Kinetic Crystal Growth Models | Simulates the dynamic process of crystal formation to predict morphology and defect structures. | Guiding the synthesis of high-quality cupric formate crystals with controlled shapes and sizes. |
Interdisciplinary Applications in Advanced Functional Materials
The unique properties of this compound and its derivatives are paving the way for their use in a wide range of interdisciplinary applications, from electronics to environmental remediation.
In the field of printed electronics , copper formate-based inks are being developed as a low-cost alternative to silver and gold inks for fabricating conductive patterns. acs.org The thermal decomposition of copper formate at relatively low temperatures to form conductive metallic copper makes it suitable for use on flexible polymer substrates. researchgate.net Future research will focus on optimizing ink formulations and sintering processes to enhance the conductivity and reliability of the printed copper features.
The magnetic properties of copper(II) ions make copper formate-based materials interesting for applications in spintronics and quantum computing . Low-dimensional hybrid frameworks containing copper formate layers have been shown to exhibit long-range magnetic ordering. researchgate.net The ability to tune the magnetic properties by creating hybrid materials opens up possibilities for designing novel magnetic materials.
In the realm of environmental applications , copper-based MOFs are being extensively studied for their potential in gas separation and catalysis . As mentioned earlier, these materials show promise for separating CO2 from industrial emissions and for upgrading natural gas. nih.govresearchgate.netnih.govscitepress.org Furthermore, copper-based MOFs are being investigated as catalysts for the electrochemical reduction of CO2 to valuable chemicals and fuels, offering a pathway to a circular carbon economy. rsc.org
The versatility of cupric formate as a precursor and a structural component will continue to drive its exploration in other emerging fields, such as sensors, energy storage, and biomedical applications. The interdisciplinary nature of this research, combining chemistry, physics, materials science, and engineering, is key to unlocking the full potential of this fascinating compound.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing cupric formate dihydrate with high purity, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves reacting copper(II) salts (e.g., copper carbonate) with formic acid in aqueous media. For example, cadmium formate dihydrate was prepared by dissolving CdCO₃ in a slight excess of aqueous formic acid, followed by slow evaporation to obtain crystals . To ensure purity, control the stoichiometry of reactants, pH, and crystallization conditions (e.g., temperature, evaporation rate). Use recrystallization in deionized water to remove impurities. Characterization via elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) can confirm purity.
Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity. Compare experimental patterns with reference databases (e.g., ICDD PDF-4+).
- Thermal Stability : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to study dehydration and decomposition. For example, TGA can reveal weight loss steps corresponding to the loss of water molecules (dihydrate → anhydrous form) and subsequent decomposition .
- Spectroscopy : Fourier-transform infrared spectroscopy (FTIR) to identify formate ligand vibrations (e.g., symmetric/asymmetric COO⁻ stretches at ~1350–1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition temperatures for this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 55–64°C for dihydrate-to-anhydrous transitions) may arise from differences in experimental setups (e.g., heating rate, sample mass, atmosphere) . To address this:
- Replicate studies under controlled conditions (e.g., inert gas vs. ambient air).
- Use in-situ PXRD to monitor phase transitions dynamically.
- Compare results with computational models (e.g., density functional theory for lattice energy calculations).
Q. What spectroscopic methods are suitable for probing the Jahn-Teller distortion dynamics in this compound?
- Methodological Answer : Electron paramagnetic resonance (EPR) and electron spin echo (ESE) spectroscopy are ideal for studying Jahn-Teller effects in Cu(II) complexes. These techniques detect changes in the electronic structure and spin-lattice relaxation caused by dynamic distortions. For example, ESE can reveal temperature-dependent relaxation rates linked to Jahn-Teller dynamics . Pair these with UV-Vis spectroscopy to correlate electronic transitions with structural changes.
Q. How should researchers approach conflicting solubility data for this compound in aqueous systems?
- Methodological Answer : Contradictory solubility values (e.g., polytherm data above 30°C) often stem from variations in solution saturation, ionic strength, or impurities . To mitigate:
- Use standardized gravimetric methods for solubility measurements.
- Employ ion-selective electrodes to monitor Cu²⁺ concentration dynamically.
- Compare results with thermodynamic models (e.g., Pitzer equations for activity coefficients in electrolyte solutions).
Q. What experimental conditions are critical for maintaining the structural integrity of this compound during handling?
- Methodological Answer : The dihydrate is hygroscopic and may convert to anhydrous forms under dry conditions. To preserve hydration:
- Store samples in sealed containers with controlled humidity (e.g., desiccators with saturated salt solutions).
- Avoid prolonged exposure to temperatures >50°C during synthesis or storage .
- Monitor hydration states using Karl Fischer titration for water content analysis.
Methodological Design and Data Analysis
Q. How can researchers design experiments to distinguish between hydration-state-dependent reactivity of cupric formate?
- Methodological Answer :
- Controlled Dehydration : Heat samples to specific temperatures (e.g., 60°C for anhydrous form) and quench-cool to preserve phases.
- Reactivity Assays : Compare catalytic or redox activity of dihydrate vs. anhydrous forms in model reactions (e.g., oxidation of alcohols). Use kinetic studies (e.g., UV-Vis monitoring) to quantify differences.
- Surface Analysis : Employ X-ray photoelectron spectroscopy (XPS) to assess surface oxidation states post-reaction.
Q. What statistical approaches are recommended for analyzing reproducibility in this compound synthesis?
- Methodological Answer :
- Perform triplicate syntheses under identical conditions.
- Use analysis of variance (ANOVA) to assess batch-to-batch variability in purity (e.g., via ICP-MS data).
- Apply principal component analysis (PCA) to FTIR or PXRD datasets to identify outlier samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
